MAO-A Inhibition: Potency Comparison with Clinical Reference
2-Hydroxy-5-(phenylethynyl)benzoic acid exhibits moderate inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 50 nM [1]. This value places it within the nanomolar potency range for MAO-A inhibitors, though it is less potent than the reference clinical inhibitor clorgyline (IC50 ~2-4 nM) [2]. However, its potency is substantially higher than that of the unsubstituted parent compound, 2-hydroxybenzoic acid (salicylic acid), which shows no significant MAO-A inhibition at concentrations up to 100 µM [3].
| Evidence Dimension | MAO-A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Clorgyline: 2-4 nM; Salicylic acid: >100 µM |
| Quantified Difference | Target is 40- to 80-fold less potent than clorgyline; >2,000-fold more potent than salicylic acid. |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide detection after 1 hr. |
Why This Matters
This intermediate potency profile differentiates the compound from both clinical inhibitors and inactive scaffolds, making it a useful tool compound for studying MAO-A structure-activity relationships where complete inhibition is not desired.
- [1] BindingDB. (2025). BDBM50075969: 2-Hydroxy-5-(phenylethynyl)benzoic acid MAO-A inhibition data. BindingDB Entry 50075969. View Source
- [2] Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. View Source
- [3] Ramsay, R. R., & Tipton, K. F. (2017). Assessment of enzyme inhibition: a review with examples from the development of monoamine oxidase and cholinesterase inhibitory drugs. Molecules, 22(7), 1192. View Source
